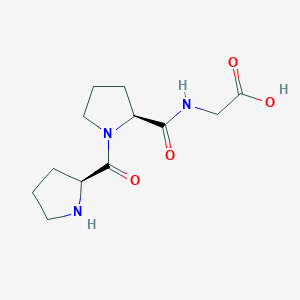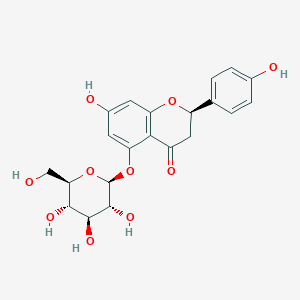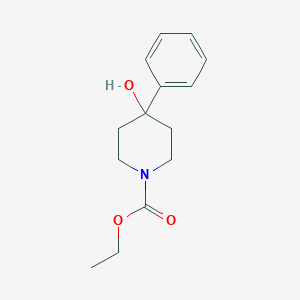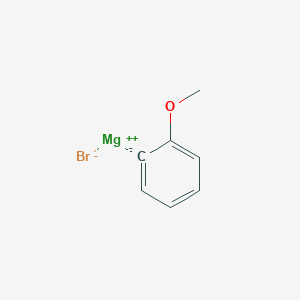
2-Methoxyphenylmagnesium bromide
Overview
Description
2-Methoxyphenylmagnesium bromide is an organomagnesium compound with the chemical formula C7H7BrMgO . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the pharmaceutical industry for the development of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenylmagnesium bromide is typically prepared via the reaction of 2-bromoanisole with magnesium turnings in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture from interfering with the reaction. The mixture is heated to reflux for about 30 minutes to ensure complete reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides such as alkyl or aryl halides.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
2-Methoxyphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a crucial role in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
- Phenylmagnesium bromide
- 2-Thienylmagnesium bromide
Uniqueness
2-Methoxyphenylmagnesium bromide is unique due to its methoxy group at the ortho position, which influences its reactivity and selectivity in organic synthesis. This positional effect can lead to different reaction pathways and products compared to its isomers and other Grignard reagents .
Properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPRDUXJWIUVPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401521 | |
| Record name | 2-Methoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-63-3 | |
| Record name | 2-Methoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has 2-Methoxyphenylmagnesium bromide been successfully used in, and what role does it play?
A1: this compound, a Grignard reagent, has demonstrated efficacy in cross-coupling reactions with fluoroarenes [] and in the synthesis of specific chemical structures. For example, it reacts with 2-methoxy-1-naphthaldehyde, followed by reduction, to yield the dimethyl ether derivative of 1-(2-hydroxybenzyl)-2-napthol []. It can also react with 4,4-dimethyl-2-oxazoline to produce o-anisaldehyde []. In these reactions, it acts as a nucleophile, attacking electron-deficient carbon centers.
Q2: Are there any stereochemical aspects to consider when using this compound in synthesis?
A2: While not directly discussed in the context of this compound, stereochemistry plays a crucial role in reactions involving similar compounds. Research highlights the significance of chirality in synthesizing enantiomerically pure monophosphines []. For example, reacting diastereomerically pure (2R, 4S, 5R)-2-chloro-5-phenyl-3,4-dimethyl-1,3,2-oxazaphospholidine with 2-adamantyl magnesium bromide leads to the formation of two diastereomers of 3,4-dimethyl-2-2-adamantyl-5-phenyl-1,3,2-oxazaphospholidin-2-oxide []. This emphasizes the importance of controlling stereochemistry when employing Grignard reagents like this compound in reactions where specific stereoisomers are desired.
Q3: Are there any challenges associated with using this compound in synthesis?
A3: One potential challenge associated with using this compound is the possibility of side reactions. For instance, during the synthesis of o-anisaldehyde using this compound and 4,4-dimethyl-2-oxazoline, a small percentage of o-bromoanisole is produced as a byproduct []. This highlights the importance of optimizing reaction conditions and exploring purification methods to obtain the desired product in high yield and purity.
Q4: What research opportunities exist for exploring further applications of this compound?
A4: Further research could focus on expanding the scope of cross-coupling reactions involving this compound with a broader range of substrates beyond fluoroarenes [], such as those containing other halogens or electrophilic functional groups. Investigating the use of different catalysts and ligands could potentially lead to improved reaction conditions and expand the synthetic utility of this Grignard reagent. Additionally, exploring its reactivity in diverse synthetic transformations, such as additions to carbonyl compounds or ring-opening reactions, could uncover novel applications and contribute to the development of new synthetic methodologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




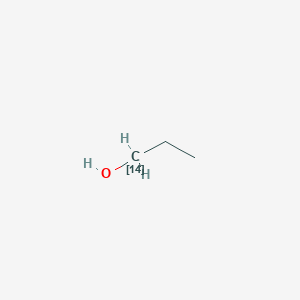
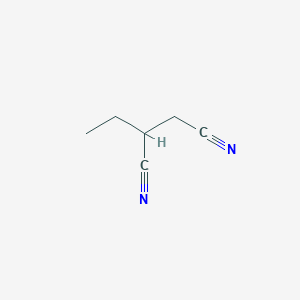

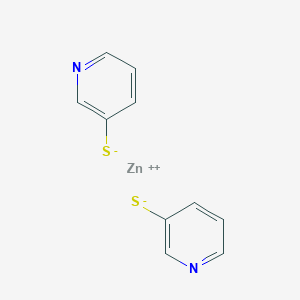
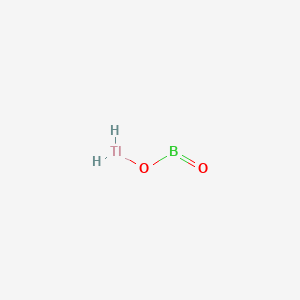
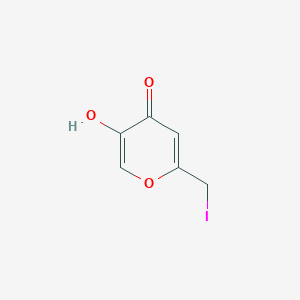
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
